2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.: 612054-21-4
Cat. No.: VC6267383
Molecular Formula: C26H25N3O4
Molecular Weight: 443.503
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612054-21-4 |
|---|---|
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 443.503 |
| IUPAC Name | 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(19(15-27)25(28)33-22)18-9-10-20(31-2)21(14-18)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3 |
| Standard InChI Key | QSGJUIHBTAZLQD-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic system combining a pyran oxygen heterocycle with a pyridine ring. Its IUPAC name reflects the positions of key substituents:
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Amino group at position 2.
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3,4-Dimethoxyphenyl moiety at position 4.
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Methyl group at position 7.
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Oxo group at position 5.
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2-Phenylethyl chain at position 6.
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Carbonitrile group at position 3.
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, influencing electronic distribution and potential binding interactions. The carbonitrile group enhances electrophilicity, enabling participation in cyclization and nucleophilic substitution reactions .
Synthetic Methodologies
Multicomponent Reaction (MCR) Strategies
The synthesis of pyrano-pyridine derivatives often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. A representative protocol involves:
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Condensation: Reacting a β-ketoester (e.g., ethyl acetoacetate) with hydrazine to form a pyrazolone intermediate.
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Nucleophilic Attack: The intermediate reacts with an aryl aldehyde (e.g., 3,4-dimethoxybenzaldehyde) and malononitrile under catalytic conditions.
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Cyclization: Acid- or base-catalyzed ring closure forms the pyrano-pyridine core .
Catalytic Innovations
The use of indium chloride (InCl₃) as a Lewis acid catalyst under ultrasound irradiation (40°C, 20 min) has been shown to improve yields (85–95%) in analogous pyrano-pyrazole syntheses . This method’s success suggests adaptability for the target compound by substituting 3,4-dimethoxybenzaldehyde in place of simpler aryl aldehydes.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₇H₂₆N₄O₄ |
| Molecular Weight | 470.53 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
| Melting Point | 220–225°C (predicted) |
| Spectral Data (IR) | ν ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O) |
The 3,4-dimethoxyphenyl group increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability in biological systems. The carbonitrile group’s IR absorption at ~2200 cm⁻¹ provides a diagnostic marker for structural validation .
Biological Activity and Mechanisms
Anticancer Activity
The carbonitrile and oxo groups facilitate interactions with kinase ATP-binding pockets. In silico docking studies predict inhibition of EGFR (epidermal growth factor receptor) with a binding affinity of −9.2 kcal/mol, comparable to erlotinib (−10.1 kcal/mol) .
Applications in Medicinal Chemistry
Lead Optimization
The compound’s modular structure allows for derivatization:
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Nitro → Amine reduction: Enhances solubility and reduces toxicity.
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Phenylethyl chain modification: Adjusts steric bulk to optimize target selectivity.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vitro release studies showing 80% payload delivery over 72 hours .
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